5-(1,3-benzoxazol-2-yl)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
5-(1,3-benzoxazol-2-yl)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione: is a complex organic compound that features a unique combination of benzoxazole, tetrahydrofuran, and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzoxazol-2-yl)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is as follows:
Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized by the condensation of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Formation of Isoindole Moiety: The isoindole ring can be synthesized by the cyclization of a phthalic anhydride derivative with an amine.
Coupling of Tetrahydrofuran Moiety: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction using a suitable tetrahydrofuran derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole and isoindole moieties.
Reduction: Reduction reactions can occur at various positions, potentially altering the electronic properties of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can take place, especially at the benzoxazole and isoindole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce various hydrogenated forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, 5-(1,3-benzoxazol-2-yl)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.
Industry
In industry, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(1,3-benzoxazol-2-yl)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially modulating the activity of these targets and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-(1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione: Lacks the tetrahydrofuran moiety.
2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione: Lacks the benzoxazole moiety.
5-(1,3-benzoxazol-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione: Contains a methyl group instead of the tetrahydrofuran moiety.
Uniqueness
The uniqueness of 5-(1,3-benzoxazol-2-yl)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione lies in its combination of three distinct moieties: benzoxazole, tetrahydrofuran, and isoindole. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(1,3-benzoxazol-2-yl)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-19-14-8-7-12(18-21-16-5-1-2-6-17(16)26-18)10-15(14)20(24)22(19)11-13-4-3-9-25-13/h1-2,5-8,10,13H,3-4,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQXHACCNCFCDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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